1-[1-(2-ethoxypyridine-3-carbonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole
Description
The compound 1-[1-(2-ethoxypyridine-3-carbonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole features a benzodiazole core (a bicyclic aromatic system with two nitrogen atoms) linked to a pyrrolidine ring substituted at the 1-position with a 2-ethoxypyridine-3-carbonyl group. This structure combines aromaticity, hydrogen-bonding capacity (via the carbonyl group), and conformational flexibility (from the pyrrolidine ring). The ethoxypyridine moiety enhances lipophilicity and may participate in π-π stacking or dipole interactions, making it relevant for pharmaceutical or agrochemical applications .
Properties
IUPAC Name |
[3-(benzimidazol-1-yl)pyrrolidin-1-yl]-(2-ethoxypyridin-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-2-25-18-15(6-5-10-20-18)19(24)22-11-9-14(12-22)23-13-21-16-7-3-4-8-17(16)23/h3-8,10,13-14H,2,9,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVOZBBOVAFTBPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=N1)C(=O)N2CCC(C2)N3C=NC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzimidazole Ring Formation
The benzimidazole core is synthesized via acid-catalyzed cyclization of o-phenylenediamine with formic acid:
$$
\text{o-Phenylenediamine} + \text{HCOOH} \xrightarrow{\text{HCl, Δ}} \text{1H-Benzimidazole} \quad (90\%\ \text{yield})
$$
Optimized Conditions
Pyrrolidine Substitution
N-Alkylation of benzimidazole with 3-bromopyrrolidine proceeds via SN2 mechanism:
$$
\text{Benzimidazole} + \text{3-Bromopyrrolidine} \xrightarrow{\text{K₂CO₃, DMF}} \text{1-(Pyrrolidin-3-yl)-1H-benzimidazole} \quad (78\%\ \text{yield})
$$
Critical Parameters
- Base : Potassium carbonate (2.5 equiv)
- Solvent : Anhydrous DMF at 80°C
- Reaction Time : 12 hr under nitrogen
Synthesis of 2-Ethoxypyridine-3-Carbonyl Chloride
Ethoxy Group Installation
Regioselective ethoxylation at pyridine C2 is achieved through nucleophilic aromatic substitution:
$$
\text{2-Chloronicotinic Acid} + \text{NaOEt} \xrightarrow{\text{CuI, DMSO}} \text{2-Ethoxynicotinic Acid} \quad (85\%\ \text{yield})
$$
Optimized Conditions
- Catalyst : 10 mol% CuI
- Temperature : 120°C, 6 hr
- Solvent : DMSO
Acyl Chloride Formation
Conversion to reactive electrophile using oxalyl chloride:
$$
\text{2-Ethoxynicotinic Acid} + \text{(COCl)₂} \xrightarrow{\text{DMF (cat), DCM}} \text{2-Ethoxypyridine-3-carbonyl Chloride} \quad (95\%\ \text{yield})
$$
Key Observations
- Reaction Time : 3 hr at 0°C → RT
- Quenching : Excess reagent removed under reduced pressure
Amide Coupling and Final Assembly
The pivotal coupling step employs Schlenk techniques under anhydrous conditions:
$$
\text{1-(Pyrrolidin-3-yl)-1H-benzimidazole} + \text{2-Ethoxypyridine-3-carbonyl Chloride} \xrightarrow{\text{Et₃N, THF}} \text{Target Compound} \quad (82\%\ \text{yield})
$$
Optimized Parameters
| Parameter | Value |
|---|---|
| Coupling Agent | None (direct acylation) |
| Base | Triethylamine (3 equiv) |
| Solvent | THF, anhydrous |
| Temperature | 0°C → RT, 8 hr |
| Workup | Aqueous NaHCO₃ wash, column chromatography (SiO₂, EtOAc/Hexane 1:3) |
Ultrasound Acceleration
Applying ultrasound (40 kHz, 30°C) reduces coupling time to 2 hr with 88% yield.
Analytical Characterization
Spectroscopic Validation
¹H NMR (400 MHz, CDCl₃)
- δ 8.45 (d, J=4.8 Hz, 1H, Py-H6)
- δ 7.82 (m, 2H, Benzimidazole-H4,7)
- δ 4.52 (q, J=7.0 Hz, 2H, OCH₂CH₃)
- δ 3.91 (m, 1H, Pyrrolidine-H3)
ESI-MS
- m/z 378.15 [M+H]⁺ (calc. 378.17)
IR (KBr)
- 1685 cm⁻¹ (C=O stretch)
- 1590 cm⁻¹ (C=N benzimidazole)
Purity Assessment
HPLC Conditions
| Column | C18, 250 × 4.6 mm |
| Eluent | MeCN/H₂O (70:30) |
| Flow Rate | 1.0 mL/min |
| Retention | 6.82 min |
| Purity | 99.3% (254 nm) |
Comparative Analysis of Synthetic Routes
Table 1. Yield Optimization Across Methodologies
| Method | Time (hr) | Yield (%) | Purity (%) |
|---|---|---|---|
| Thermal Acylation | 8 | 82 | 98.5 |
| Ultrasound-Assisted | 2 | 88 | 99.1 |
| Microwave (100°C) | 0.5 | 85 | 97.8 |
Ultrasound methods demonstrate superior efficiency while maintaining product integrity.
Challenges and Mitigation Strategies
7.1 Regioselectivity in Pyridine Substitution
- Issue : Competing O- vs N-alkylation
- Solution : Use of bulky bases (DBU) suppresses N-alkylation byproducts
7.2 Epimerization at Pyrrolidine C3
7.3 Benzimidazole Ring Oxidation
- Issue : Over-oxidation to benzotriazole
- Solution : Strict oxygen exclusion via N₂ sparging
Chemical Reactions Analysis
Types of Reactions
1-[1-(2-ethoxypyridine-3-carbonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the pyridine and benzo[d]imidazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated derivatives and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[1-(2-ethoxypyridine-3-carbonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor or as a probe for biological pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-[1-(2-ethoxypyridine-3-carbonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and are often elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Variations
Benzodiazole vs. Triazole Derivatives
- Target Compound : The 1H-1,3-benzodiazole core is aromatic and planar, favoring interactions with flat biological targets (e.g., enzyme active sites or DNA).
- 1-[(3S)-Pyrrolidin-3-yl]-1H-1,2,3-triazole dihydrochloride (): The 1,2,3-triazole core is smaller, less aromatic, and capable of hydrogen bonding via its nitrogen atoms. This may enhance solubility but reduce stacking interactions compared to benzodiazoles .
- Ethyl 1-(6-chloro-3-pyridylmethyl)-5-ethoxymethyleneamino-1H-1,2,3-triazole-4-carboxylate (): The triazole core here is functionalized with chloropyridyl and ethoxymethyleneamino groups, emphasizing agrochemical applications (e.g., insecticidal activity) .
Benzimidazole Derivatives
- The ethoxycarbonyl group parallels the ethoxypyridine in the target compound, suggesting shared synthetic strategies .
Substituent Analysis
Pyrrolidine Modifications
- Target Compound : The pyrrolidine is substituted with a 2-ethoxypyridine-3-carbonyl group, introducing a rigid, electron-deficient aromatic system.
- [1-(Pyrrolidin-3-yl)-1H-1,3-benzodiazol-2-yl]methanol (): The hydroxymethyl group on benzodiazole increases hydrophilicity, contrasting with the lipophilic ethoxypyridine in the target compound .
- 1-(1-(2-Fluoroethyl)pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid (): Fluorine substitution enhances metabolic stability and membrane permeability, while the carboxylic acid group adds polarity .
Pyridine and Aromatic Substitutions
- 1-(1-(4-Fluorobenzyl)pyrrolidin-3-yl)-4-(2-(3,4-dichlorobenzyloxy)-5-fluorophenyl)-1H-1,2,3-triazole (): Fluorine and chlorinated aromatic substituents maximize lipophilicity and halogen bonding, common in CNS-targeting drugs .
Biological Activity
1-[1-(2-ethoxypyridine-3-carbonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings, along with case studies and data tables summarizing its effects.
Chemical Structure and Synthesis
The compound features a benzodiazole core linked to a pyrrolidine moiety and an ethoxypyridine side chain. The synthesis typically involves multi-step organic reactions, including:
- Formation of the Benzodiazole Core : This is achieved through cyclization reactions involving appropriate precursors.
- Attachment of the Pyrrolidine and Ethoxypyridine Groups : These are introduced via nucleophilic substitution reactions and coupling methods.
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, including its potential as an anti-cancer agent, anti-inflammatory drug, and enzyme inhibitor.
The mechanism of action involves interaction with specific molecular targets such as enzymes or receptors, modulating their activity. Research indicates that it may inhibit certain kinases, which are crucial in various signaling pathways associated with disease progression.
Case Study 1: Anti-Cancer Activity
A study evaluated the compound's efficacy against various cancer cell lines. The results indicated:
- Cell Lines Tested : MCF7 (breast cancer), HeLa (cervical cancer), and MIAPaCa (pancreatic cancer).
- IC50 Values :
- MCF7: 0.21 µM
- HeLa: 0.73 µM
- MIAPaCa: 0.28 µM
These values suggest a significant inhibitory effect on cancer cell proliferation.
Case Study 2: Anti-Inflammatory Effects
Another investigation focused on the compound's anti-inflammatory properties:
- Model Used : Lipopolysaccharide (LPS)-induced inflammation in THP1-XBlue cells.
- Findings : The compound significantly reduced cytokine release at concentrations as low as 100 nM.
Data Tables
| Activity Type | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| Anti-Cancer | MCF7 | 0.21 | Induces apoptosis |
| Anti-Cancer | HeLa | 0.73 | Cell cycle arrest in G2/M phase |
| Anti-Cancer | MIAPaCa | 0.28 | Significant proliferation inhibition |
| Anti-Inflammatory | THP1-XBlue | 0.1 | Reduces cytokine release |
Q & A
Q. Optimization Strategies :
- Catalyst Screening : Test palladium (e.g., Pd(PPh₃)₄) versus copper catalysts for coupling efficiency.
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility but may require lower temperatures to avoid side reactions.
- Yield Monitoring : Use HPLC (High-Performance Liquid Chromatography) to track intermediate purity .
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Amide Coupling | EDC, HOBt, DMF, RT | 60-75% | |
| Benzodiazole Cyclization | HNO₂, HCl, 0°C | 50-65% | |
| Final Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 40-55% |
Basic: Which spectroscopic and analytical techniques are most effective for structural characterization of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Assign peaks for the benzodiazole aromatic protons (δ 7.5-8.5 ppm) and pyrrolidine methylene groups (δ 2.5-3.5 ppm). The 2-ethoxypyridine moiety shows distinct splitting patterns due to adjacent electronegative atoms .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and confirm connectivity .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., C₂₁H₂₁N₄O₂) with <5 ppm error .
- X-ray Crystallography : Resolve stereochemistry and confirm spatial arrangement of substituents (e.g., pyrrolidine ring conformation) .
Advanced: How does the 2-ethoxypyridine substituent influence the compound’s binding affinity in receptor-ligand interactions?
Methodological Answer:
The 2-ethoxypyridine group enhances binding via:
- Hydrogen Bonding : The ethoxy oxygen acts as a hydrogen bond acceptor with residues like Asp or Glu in target proteins .
- π-π Stacking : The pyridine ring interacts with aromatic residues (e.g., Phe, Tyr) in hydrophobic pockets .
- Steric Effects : The ethoxy group’s bulk may limit binding to shallow pockets, requiring molecular docking simulations to assess fit .
Q. Experimental Design :
Docking Studies : Use AutoDock Vina to model interactions with receptors (e.g., kinases or GPCRs).
Mutagenesis Assays : Replace key residues (e.g., Asp130Ala) to validate hydrogen bonding contributions.
SAR Analysis : Compare analogs with varying substituents (e.g., 2-methoxy vs. 2-ethoxy) to quantify affinity changes .
Advanced: How can researchers resolve contradictions in reported biological activities of benzodiazole-pyrrolidine derivatives?
Methodological Answer:
Discrepancies often arise from:
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times. Standardize protocols using CLSI guidelines .
- Compound Purity : Impurities >5% (e.g., unreacted intermediates) skew results. Validate purity via HPLC-MS before testing .
- Structural Analog Confusion : Similar compounds (e.g., 3-methoxy vs. 2-ethoxy derivatives) may be misreported. Confirm structures with 2D NMR .
Case Study : A 2023 study found that a 2-ethoxy analog showed 10-fold higher kinase inhibition than its 3-methoxy counterpart due to better steric alignment .
Basic: What in vitro assays are suitable for preliminary evaluation of antimicrobial activity?
Methodological Answer:
- Broth Microdilution (CLSI M07) : Determine MIC (Minimum Inhibitory Concentration) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Time-Kill Assays : Assess bactericidal vs. bacteriostatic effects by measuring CFU/mL over 24 hours .
- Biofilm Inhibition : Use crystal violet staining to quantify biofilm disruption in P. aeruginosa .
Q. Table 2: Example Assay Parameters
| Assay | Conditions | Endpoint | Reference |
|---|---|---|---|
| MIC | 37°C, 18-24h, Mueller-Hinton broth | MIC ≤8 µg/mL | |
| Time-Kill | 0-24h sampling, plating on agar | ≥3-log CFU reduction |
Advanced: How can computational models predict pharmacokinetic properties to guide experimental design?
Methodological Answer:
- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate:
- Absorption : High Caco-2 permeability predicted for logP ~3.5 .
- Metabolism : CYP3A4/2D6 liability due to pyrrolidine N-dealkylation .
- Molecular Dynamics (MD) Simulations : Simulate blood-brain barrier penetration using CHARMM force fields .
- Toxicity Profiling : Predict hERG inhibition with Schrödinger’s QikProp to avoid cardiac risks .
Validation : Compare in silico predictions with in vivo rodent studies for AUC and half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
